Methyl 6-amino-5-chloropicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-5-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOOGFVJQFRART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 6 Amino 5 Chloropicolinate and Its Derivatives
Foundational Synthetic Routes to Picolinate (B1231196) Esters
The picolinate ester framework serves as the essential backbone for the target molecule. Its synthesis is typically approached by first preparing the corresponding pyridine (B92270) carboxylic acid, followed by esterification.
Approaches from Pyridine Carboxylic Acids
Picolinic acid, or pyridine-2-carboxylic acid, is the primary precursor for picolinate esters. wikipedia.orgwikipedia.org Industrially, its production often begins with the ammoxidation of 2-picoline. This process involves the reaction of 2-picoline with ammonia (B1221849) and oxygen to form 2-cyanopyridine, which is then hydrolyzed to yield picolinic acid. wikipedia.org
Industrial Synthesis of Picolinic Acid
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| 2-Picoline | 1. O₂, NH₃ | 2-Cyanopyridine | Picolinic Acid |
Table 1: Industrial production route to picolinic acid.
Alternatively, direct oxidation of 2-picoline using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid is a common laboratory-scale method. wikipedia.org A patented method also describes the synthesis of substituted 2-picolinic acids via an initial esterification of a pyridine compound, followed by hydrolysis to obtain the desired carboxylic acid. google.com
Esterification Techniques for Picolinic Acid Derivatives
Once the picolinic acid is obtained, the next step is esterification to form the methyl picolinate. A straightforward and effective laboratory method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the desired alcohol. For picolinic acid, this is typically achieved by treatment with thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) to form the picolinoyl chloride hydrochloride. nih.gov This reactive intermediate is then treated with methanol (B129727) in the presence of a base like triethylamine (B128534) to yield methyl picolinate. nih.gov
Other specialized esterification procedures have been developed for creating "active esters," which are highly reactive acylating agents. These methods often bypass the need for dicyclohexylcarbodiimide (B1669883) (DCC), which can lead to problematic urea (B33335) byproducts. nih.gov The acid chloride intermediate can be reacted with reagents like 4-nitrophenol (B140041) or N-hydroxysuccinimide to produce these active esters. nih.govresearchgate.net Furthermore, palladium-catalyzed carbonylation of dihalopyridines in the presence of an alcohol offers a direct route to pyridine carboxylic acid esters. google.com
Common Esterification Reagents for Picolinic Acid
| Reagent for Acid Chloride Formation | Alcohol/Phenol | Base | Ester Type |
|---|---|---|---|
| SOCl₂/DMF | Methanol | Triethylamine | Methyl Ester |
| SOCl₂/DMF | 4-Nitrophenol | Triethylamine | p-Nitrophenyl Ester (Active Ester) |
| SOCl₂/DMF | N-Hydroxysuccinimide | Triethylamine | N-Hydroxysuccinimidyl Ester (Active Ester) |
Table 2: Reagents for the synthesis of various picolinate esters.
Strategies for Introducing Amino and Chloro Functionalities on the Picolinate Core
With the methyl picolinate core established, the subsequent challenge lies in the selective introduction of the chloro and amino groups at the C5 and C6 positions, respectively.
Halogenation Strategies on Pyridine Ring Systems
The pyridine ring is an electron-deficient system, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions. nih.govnih.gov Direct halogenation often requires harsh conditions, such as high temperatures and strong acids, and can result in mixtures of regioisomers. nih.govchemrxiv.org
To overcome these limitations, modern synthetic methods have been developed. One innovative strategy involves the use of specially designed phosphine (B1218219) reagents. nih.govchemrxiv.org In this approach, a heterocyclic phosphine is installed at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. This activates the ring, and the phosphine group can then be displaced by a halide nucleophile, such as from lithium chloride, to achieve chlorination. chemrxiv.org
Another powerful technique is a "ring-opening, halogenation, ring-closing" sequence. nih.govchemrxiv.org This method temporarily converts the electron-deficient pyridine into a more reactive acyclic azatriene intermediate, known as a Zincke imine. This intermediate readily undergoes electrophilic halogenation with reagents like N-chlorosuccinimide (NCS) under mild conditions, followed by ring-closing to regenerate the halogenated pyridine ring. nih.govchemrxiv.org This strategy provides high regioselectivity, particularly for the 3-position. nih.gov
Modern Pyridine Halogenation Methods
| Method | Key Intermediate | Halogen Source | Key Features |
|---|---|---|---|
| Phosphine-Mediated nih.govchemrxiv.org | Pyridylphosphonium Salt | LiCl | Effective for unactivated pyridines, viable for late-stage functionalization. |
Table 3: Advanced strategies for the halogenation of pyridine rings.
Amination Methodologies for Substituted Picolinates
Introducing an amino group onto the picolinate ring can be achieved through several methods. Reductive amination is a versatile and widely used technique for forming C-N bonds. organic-chemistry.orgmasterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced. masterorganicchemistry.com While not a direct amination of the aromatic ring, it is a key method for synthesizing more complex amines. For direct amination of the pyridine ring, nucleophilic aromatic substitution (SNAr) is a common pathway, especially if a good leaving group (like a halogen) is already present on the ring.
Recent developments have also shown that heterocyclic phosphonium salts, similar to those used in halogenation, can be employed to introduce amine nucleophiles onto the pyridine ring. mountainscholar.org This provides a regioselective method for amination. Another approach involves the use of borane-trimethylamine as a reducing agent for the selective formylation or methylation of amines using carbon dioxide. organic-chemistry.org
Regioselective Synthesis of Chlorinated Aminopicolinates
The synthesis of Methyl 6-amino-5-chloropicolinate requires precise control over the placement of both the chlorine and amine substituents. The synthetic sequence is critical. Typically, a halogen is introduced first to act as a directing group or as a site for subsequent substitution.
A plausible synthetic route would involve the initial chlorination of a suitable methyl picolinate precursor. Given the electronic properties of the picolinate, direct chlorination would likely be challenging and non-selective. A more controlled approach might involve starting with a pre-functionalized pyridine ring, such as 6-aminopicolinic acid. The amino group is a strong activating group and would direct electrophilic chlorination to the ortho and para positions. In this case, chlorination would be directed to the 5-position.
Following the regioselective chlorination of the 6-aminopicolinic acid, the final step would be the esterification of the carboxylic acid to the methyl ester, as described in section 2.1.2. This sequence ensures the correct placement of all three functional groups to yield the target compound, this compound.
Plausible Synthetic Sequence for this compound
| Step | Starting Material | Reaction | Intermediate/Product |
|---|---|---|---|
| 1 | 6-Aminopicolinic Acid | Electrophilic Chlorination (e.g., with NCS) | 6-Amino-5-chloropicolinic Acid |
Table 4: A potential regioselective pathway to the target compound.
Targeted Derivatization and Functionalization of the this compound Scaffold
The chemical versatility of the this compound scaffold is rooted in the distinct reactivity of its functional groups. The amino group serves as a nucleophile and a handle for amide and urea formation, the chlorine atom is a site for cross-coupling and substitution reactions, and the methyl ester can be modified through various transformations.
The amino group on the picolinate ring is readily acylated to form a wide array of amide and urea derivatives. This transformation is a common strategy for exploring structure-activity relationships in drug discovery programs. The synthesis typically involves the coupling of a parent amino-picolinate with various acid chlorides, isocyanates, or isothiocyanates.
In one extensive study, a series of novel chloropicolinate amides and urea derivatives were synthesized and characterized. nih.govacs.org The core intermediate, a methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, was coupled with different acid chlorides in dichloromethane (B109758) (DCM) at low temperatures, gradually warming to room temperature. nih.gov This method yielded a library of compounds with diverse functionalities. nih.govacs.org
Table 1: Examples of Amide Derivatives Synthesized from a Chloropicolinate Scaffold
| Reactant (Acid Chloride) | Resulting Amide Derivative |
|---|---|
| Adamantane-1-carbonyl chloride | Methyl-6-(2-(adamantane-1-carboxamido) phenyl)-4-amino-3-chloropicolinate nih.gov |
| 2-Chlorobenzoyl chloride | Methyl 4-amino-3-chloro-6-(2-(2-chlorobenzamido)phenyl)picolinate nih.gov |
| Cyclohexanecarbonyl chloride | Methyl 4-amino-3-chloro-6-(2-(cyclohexanecarboxamido)phenyl)picolinate nih.gov |
| Phenylacetyl chloride | Methyl 4-amino-3-chloro-6-(2-(2-phenylacetamido)phenyl)picolinate nih.gov |
This table illustrates the coupling of various acid chlorides with an amino-functionalized chloropicolinate to generate diverse amide products.
Similarly, urea and thiourea (B124793) derivatives were prepared by reacting the amino-picolinate core with appropriate isocyanates and isothiocyanates, respectively. nih.gov These reactions highlight the utility of the amino group as a versatile anchor point for introducing a wide range of substituents.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org This reaction is instrumental in introducing aryl or heteroaryl substituents onto the picolinate ring, typically by replacing the chlorine atom. The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron compound (like a boronic acid), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
While palladium is common, other metals like nickel can also be effective and offer advantages in terms of cost and availability. nih.gov For instance, NiCl2(PCy3)2 has been successfully used as a bench-stable catalyst for the Suzuki-Miyaura coupling of aryl carbamates and sulfamates, which are structurally related to picolinates. nih.gov The reaction tolerates a broad range of functional groups, including both electron-donating and electron-withdrawing groups on the coupling partners. nih.gov This methodology allows for the synthesis of complex biaryl and heteroaryl structures from halogenated picolinate precursors.
Table 2: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Function | Example |
|---|---|---|
| Substrate | Provides the carbon backbone with a leaving group. | This compound |
| Coupling Partner | Provides the aryl or vinyl group to be added. | Phenylboronic acid |
| Catalyst | Facilitates the reaction cycle. | Pd(PPh3)4 or NiCl2(PCy3)2 nih.gov |
| Base | Activates the organoboron species for transmetalation. | K2CO3 or CsF |
| Solvent | Dissolves reactants and facilitates the reaction. | Dioxane, Toluene, or water libretexts.org |
This table outlines the essential components required to perform a Suzuki-Miyaura cross-coupling reaction for aryl substituent introduction.
The this compound structure presents two primary sites for nucleophilic substitution: the ester carbonyl carbon and the chlorinated carbon of the pyridine ring.
Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH3) is replaced by another nucleophile. masterorganicchemistry.com A classic example is saponification, or base-promoted hydrolysis, where hydroxide (B78521) ions attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt. libretexts.org Subsequent acidification yields the corresponding carboxylic acid. libretexts.org Similarly, reaction with amines (aminolysis) can convert the ester into an amide, although direct acylation with acid chlorides is often more efficient. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyridine ring can be displaced by strong nucleophiles. The reactivity of the carbon-halogen bond is a critical factor in these reactions. chemguide.co.uk Generally, the bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which influences reactivity. libretexts.org For SNAr to occur on the picolinate ring, the attacking nucleophile must be sufficiently strong, and the reaction may require elevated temperatures to overcome the activation energy associated with breaking the C-Cl bond and disrupting the ring's aromaticity.
Oxidation and reduction reactions are fundamental to both the synthesis of the picolinate core and its subsequent modification.
Oxidation: The picolinic acid framework can be synthesized through the oxidation of a precursor, such as the oxidation of 2-methylpyridine (B31789) using a strong oxidizing agent like potassium permanganate (KMnO4). wikipedia.org More advanced and "greener" methods have been developed that avoid stoichiometric use of harsh oxidants. One such approach is a cooperative vinylogous anomeric-based oxidation, which uses a heterogeneous catalyst to construct the picolinate ring from simpler components in a multi-component reaction. nih.govrsc.orgnih.gov This process can proceed without a traditional oxidizing agent, relying on an anomeric effect to achieve the final oxidized product. researchgate.net
Reduction: The ester functional group of this compound is susceptible to reduction by hydride reagents.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol (a hydroxymethyl group). libretexts.org This reaction proceeds through an aldehyde intermediate which is immediately further reduced. libretexts.org
Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminum hydride (DIBALH) is often the reagent of choice for this transformation, which is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org
Process Optimization and Scalability Considerations in this compound Synthesis
Moving a synthetic route from a laboratory bench to an industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of this compound and its derivatives, several factors are critical.
Catalyst Selection and Efficiency: In cross-coupling reactions, the choice of catalyst is paramount. While palladium catalysts are highly effective, their cost can be prohibitive on a large scale. The development of catalysts based on more abundant and less expensive metals, such as the nickel catalyst NiCl2(PCy3)2, is a significant step toward process optimization. nih.gov Furthermore, the use of heterogeneous catalysts, like the UiO-66(Zr)-based catalyst used in some picolinate syntheses, is highly advantageous for scalability as it simplifies product purification and allows for catalyst recycling and reuse over multiple batches. nih.govresearchgate.net
Reaction Conditions: Optimizing reaction conditions involves moving away from cryogenic temperatures or high pressures whenever possible. For instance, the DIBALH reduction of an ester to an aldehyde requires temperatures of -78 °C, which is energy-intensive and operationally complex on a large scale. libretexts.org Finding alternative reagents or catalytic systems that operate at or near ambient temperature is a key goal. rsc.orgnih.gov Similarly, minimizing the use of hazardous reagents and solvents is crucial.
Purification and Waste Management: Scalable syntheses should aim for clean reactions that produce minimal byproducts, simplifying purification. Shifting from traditional column chromatography to crystallization or distillation for product isolation is often necessary for large-scale production. The choice of solvents and reagents also impacts waste management; using water as a solvent where possible and minimizing toxic waste streams are key considerations in green process chemistry. libretexts.org
In Depth Spectroscopic and Advanced Analytical Characterization Techniques for Methyl 6 Amino 5 Chloropicolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy
In ¹H NMR spectroscopy of Methyl 6-amino-5-chloropicolinate, one would expect to observe distinct signals for each unique proton in the molecule. The expected signals would include:
Aromatic Protons: The pyridine (B92270) ring contains two protons. Their chemical shifts would be influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the methyl ester group. They would likely appear as doublets in the aromatic region of the spectrum.
Amino (NH₂) Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak can be variable and is affected by solvent, concentration, and temperature.
Methyl (OCH₃) Protons: A sharp singlet corresponding to the three protons of the methyl ester group, typically appearing in the 3.5-4.0 ppm range.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | ~7.0 - 8.0 | d |
| Pyridine-H | ~7.0 - 8.0 | d |
| NH₂ | Variable (broad) | s |
| OCH₃ | ~3.8 | s |
(Note: This table is based on predicted values and general ranges for similar structures.)
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms:
Carbonyl Carbon (C=O): This is typically found in the downfield region of the spectrum, often around 160-170 ppm.
Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring. The chemical shifts are influenced by the attached substituents (amino, chloro, and ester groups). The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the amino group (C-NH₂) would have characteristic shifts.
Methyl Carbon (OCH₃): A signal in the upfield region, typically around 50-60 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160 - 170 |
| C-NH₂ | 140 - 150 |
| C-Cl | 115 - 125 |
| Aromatic C | 110 - 140 |
| Aromatic C | 110 - 140 |
| Aromatic C | 110 - 140 |
| OCH₃ | 50 - 60 |
(Note: This table is based on predicted values and general ranges for similar structures.)
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the two protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental formula of a compound. magritek.com It provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. magritek.com For this compound (C₇H₇ClN₂O₂), the expected monoisotopic mass is approximately 186.0196 g/mol . HRMS can confirm this value to within a few parts per million.
Furthermore, the presence of chlorine would be evident from the isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M⁺) would be accompanied by an (M+2)⁺ peak with about one-third the intensity, which is a characteristic signature for a monochlorinated compound. Analysis of the fragmentation pattern can also provide structural information.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent tool for identifying the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. bldpharm.com
N-H Stretching: The amino group (NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the carbonyl group of the ester is expected in the range of 1700-1730 cm⁻¹. This is often the most prominent peak in the spectrum. chemscene.com
C=C and C=N Stretching: Vibrations for the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O single bond of the ester group would show absorptions in the 1000-1300 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | N-H Stretch | 3300 - 3500 |
| Ester (C=O) | C=O Stretch | 1700 - 1730 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Ester (C-O) | C-O Stretch | 1000 - 1300 |
| Aryl Halide (C-Cl) | C-Cl Stretch | 600 - 800 |
(Note: This table presents general, characteristic ranges for the specified functional groups.)
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering a fingerprint of a molecule's structure. While specific experimental Raman spectra for this compound are not widely published, analysis of the closely related precursor, Methyl 6-chloropicolinate, offers valuable insights. For Methyl 6-chloropicolinate, Raman spectra have been recorded using instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov
The Raman spectrum of this compound would be expected to exhibit characteristic bands corresponding to the vibrations of its functional groups. These would include stretching and bending vibrations of the pyridine ring, the amino group (N-H), the chloro substituent (C-Cl), and the methyl ester group (C=O, C-O, O-CH3). The introduction of the amino group at the 6-position would significantly influence the spectrum compared to its precursor, particularly in the regions associated with N-H stretching and bending modes, and would also perturb the vibrations of the pyridine ring.
Expected Raman Spectral Data for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| N-H Symmetric Stretch | 3350 - 3450 | Medium |
| N-H Asymmetric Stretch | 3450 - 3550 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Methyl) | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| Pyridine Ring Vibrations | 1400 - 1600 | Strong |
| N-H Bending | 1550 - 1650 | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
Note: This table represents expected values based on typical functional group frequencies and is for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of structurally similar pyridine derivatives provides a strong indication of the expected structural features. For instance, the crystal structure of a related compound, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, reveals key details about bond lengths and angles that would be comparable. researchgate.net In the case of this compound, X-ray analysis would be expected to confirm the planarity of the pyridine ring and provide precise measurements of the C-Cl, C-N (amino), and C-C bond lengths within the ring, as well as the geometry of the methyl ester group. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which govern the crystal packing.
Expected Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 12 - 18 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (C-Cl) (Å) | ~1.74 |
| Key Bond Length (C-NH₂) (Å) | ~1.36 |
Note: This table contains hypothetical data based on typical values for similar organic molecules and is for illustrative purposes.
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating this compound from impurities and for its quantification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile organic compounds. It is widely used for purity assessment and quantification of pharmaceutical intermediates and active ingredients. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. This allows for the separation of the target compound from starting materials, by-products, and degradation products. The retention time of the compound is a key identifier under specific chromatographic conditions.
Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 5 - 10 min |
Note: This table presents typical starting conditions for method development.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (<2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity. UPLC is particularly advantageous for analyzing complex mixtures and for high-throughput screening. mdpi.com The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher pressures required. A UPLC method for this compound would offer significantly shorter run times and improved peak resolution compared to a standard HPLC method.
Typical UPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 1 - 3 min |
Note: This table presents typical starting conditions for method development.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Predicted LC-MS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.0269 |
| [M+Na]⁺ | 209.0088 |
Note: The m/z values are based on the exact mass of the most abundant isotopes and are for illustrative purposes.
Computational and Theoretical Investigations of Methyl 6 Amino 5 Chloropicolinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its orbitals and electron distribution.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For Methyl 6-amino-5-chloropicolinate, DFT calculations would reveal how the substituents (amino, chloro, and methyl ester groups) influence the geometry of the pyridine (B92270) ring. rsc.orgnih.gov Studies on similar substituted pyridines and quinolines show that the introduction of different functional groups can lead to noticeable changes in bond lengths and angles compared to the unsubstituted parent ring. arabjchem.org For instance, the C-N bond length of an amino group and the C-Cl bond will have characteristic values that can be precisely calculated. These geometric parameters are crucial for understanding the molecule's stability and steric interactions.
Table 1: Representative Predicted Molecular Properties of Substituted Pyridines from DFT Studies
| Parameter | Typical Predicted Value Range | Significance |
|---|---|---|
| C-N (amino) Bond Length | 1.36 - 1.39 Å | Indicates the degree of electron delocalization from the amino group into the ring. |
| C-Cl Bond Length | 1.73 - 1.76 Å | Reflects the strength and reactivity of the carbon-chlorine bond. |
| Pyridine Ring C-C Bond Lengths | 1.38 - 1.42 Å | Deviations from benzene-like values show the electronic influence of substituents. |
| Pyridine Ring C-N Bond Lengths | 1.32 - 1.36 Å | Affected by the overall electron density on the ring. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for predicting reactivity. acs.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govacs.org This makes the molecule "softer" and more polarizable. For this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups would significantly influence the energies of the frontier orbitals. Computational studies on related systems, such as other substituted pyridines, show that such substitution patterns can lead to a reduced energy gap, indicating enhanced reactivity. researchgate.netresearchgate.netnih.gov This increased reactivity is crucial for its potential applications in synthesis and biological interactions.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Substituted Pyridine System
| Parameter | Illustrative Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.2 to -5.8 | Energy of the highest occupied molecular orbital (electron-donating capability). |
| ELUMO | -1.5 to -1.1 | Energy of the lowest unoccupied molecular orbital (electron-accepting capability). |
| Energy Gap (ΔE) | 4.7 to 4.3 | Indicates chemical reactivity and stability (smaller gap = higher reactivity). acs.org |
| Ionization Potential (I) | 6.2 to 5.8 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.5 to 1.1 | Energy released when an electron is added. |
Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, as these are electronegative atoms with lone pairs of electrons. The amino group would also contribute to the negative potential on the ring. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue). This mapping helps to understand how the molecule will interact with other reagents, for example, identifying the most likely sites for hydrogen bonding and other non-covalent interactions. arabjchem.org
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of a molecule over time. For a molecule like this compound, which has a rotatable methyl ester group, conformational analysis can identify the most stable spatial arrangements. nih.gov
MD simulations can be used to study how the molecule behaves in a solvent or how it might bind to a biological target, such as an enzyme. nih.gov By simulating the movements of the molecule and its interactions with its environment, researchers can understand its stability, flexibility, and the nature of its intermolecular forces, such as hydrogen bonds and van der Waals interactions. nih.govmdpi.com This is particularly relevant in drug design, where understanding the dynamic fit of a ligand into a protein's binding pocket is essential. tandfonline.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and NMR spectra.
The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. By analyzing these modes, a theoretical IR or Raman spectrum can be generated. nih.govnih.govcdnsciencepub.com Comparing the computed spectrum with an experimental one helps in the detailed assignment of the observed spectral bands. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data, confirming the connectivity and chemical environment of atoms within the molecule. researchgate.net
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, theoretical studies could explore various reaction pathways, such as nucleophilic aromatic substitution at the chlorine-bearing carbon or reactions involving the amino or ester groups.
By calculating the activation energies associated with different possible transition states, the most favorable reaction pathway can be determined. nih.govresearchgate.netrsc.org For example, computational models could investigate the mechanism of its synthesis or its metabolic degradation pathways. utoronto.cautoronto.ca This information is invaluable for optimizing reaction conditions in synthetic chemistry and for understanding the metabolic fate of the compound in biological systems. mdpi.comnih.gov
Transition State Analysis and Reaction Pathways
The study of reaction mechanisms at a molecular level is crucial for optimizing synthetic routes and understanding chemical reactivity. Transition state theory is a fundamental concept in this field, postulating that reacting molecules pass through a high-energy intermediate state, the "transition state," on their way to becoming products. wikipedia.orglibretexts.org Computational methods, particularly Density Functional Theory (DFT), are extensively used to model these processes. nih.govmdpi.comrsc.org
For a molecule such as this compound, several reaction types are of interest, including electrophilic and nucleophilic substitutions on the pyridine ring. The reactivity of pyridine and its derivatives is complex; the nitrogen atom's lone pair makes it basic and susceptible to reactions with Lewis acids, while the electron-withdrawing nature of the nitrogen deactivates the ring towards electrophilic aromatic substitution compared to benzene. wikipedia.org Halogen substituents, like the chlorine atom in the target molecule, further influence the ring's electronics and steric environment. nih.govchemrxiv.org
DFT calculations can be employed to map the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. fiveable.me For instance, in a potential nucleophilic substitution reaction, a computational study could model the approach of a nucleophile to the pyridine ring, calculating the energy changes along the reaction coordinate. This would reveal the structure of the highest-energy point on this path—the transition state. Analysis of this transition state's geometry and electronic structure provides insights into the factors that control the reaction's feasibility and rate.
A theoretical investigation into the synthesis of a substituted pyridine, for example, might compare different possible pathways. The results can be summarized in a table detailing the key energetic parameters for each proposed step.
Table 1: Representative Data from a Hypothetical Transition State Analysis for a Pyridine Derivative Synthesis
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
| Step 1: Nucleophilic Addition | 0.0 | +25.3 | -5.2 | 25.3 |
| Step 2: Proton Transfer | -5.2 | +15.8 | -12.7 | 21.0 |
| Step 3: Leaving Group Departure | -12.7 | +30.1 | -20.5 | 42.8 |
Note: This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound. It demonstrates the type of information generated from transition state analysis.
Energy Profile Calculations for Synthetic Steps
Building upon transition state analysis, energy profile calculations provide a comprehensive energetic map of an entire reaction sequence. By calculating the free energy of reactants, intermediates, transition states, and products for each step in a synthesis, a reaction's spontaneity (thermodynamics) and speed (kinetics) can be predicted. nih.gov These profiles are invaluable for understanding rate-determining steps and identifying potential bottlenecks in a synthetic process. rsc.org
Table 2: Hypothetical Calculated Energy Profile for a Key Synthetic Step
| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | Transition State 1 | +22.5 |
| I1 | Intermediate 1 | -3.7 |
| TS2 | Transition State 2 | +18.9 |
| P | Products | -15.2 |
Note: This table is for illustrative purposes, showing a hypothetical energy profile. The values are not specific to this compound.
Computational Design and Virtual Screening of Novel this compound Analogues
Beyond analyzing existing compounds, computational chemistry is a cornerstone of modern drug and agrochemical discovery, enabling the design and evaluation of novel molecules in silico. rsc.org For this compound, which belongs to the picolinate (B1231196) class of synthetic auxin herbicides, these techniques can be used to design new analogues with potentially enhanced herbicidal activity, selectivity, or improved environmental profiles. nih.govresearchgate.net
Computational Design involves modifying the structure of a lead compound, like this compound, and predicting how these changes will affect its biological activity. This is often guided by structure-activity relationship (SAR) studies. rsc.org For instance, a computational chemist could replace the chlorine atom with other halogens (Fluorine, Bromine) or the methyl ester with different alkyl groups, and then use DFT or other methods to calculate how these changes affect the molecule's shape, electronic properties (like dipole moment), and interaction with its biological target. researchgate.net
Virtual Screening is a powerful technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If the target protein for this compound, such as an auxin receptor like AFB5, is known, structure-based virtual screening can be performed. nih.gov This involves docking millions of virtual compounds into the protein's binding site and scoring them based on how well they fit and the non-covalent interactions they form (e.g., hydrogen bonds, hydrophobic contacts). This process can rapidly identify promising new chemical scaffolds for synthesis and biological testing. nih.govrsc.org Ligand-based virtual screening can also be used, where new molecules are sought based on their similarity to the known active compound. nih.gov
The combination of these methods allows for a rational and accelerated discovery cycle. For example, a study on novel picolinate herbicides successfully used molecular docking to show that their designed compound had a stronger binding ability to the target receptor than a commercial herbicide. nih.gov Similarly, computational approaches have been used to design novel aminopyridine derivatives as inhibitors for various enzymes. nih.govtandfonline.comacs.org
Table 3: Illustrative Data from a Virtual Screening Campaign for a Picolinate Target
| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | Key Interacting Residues |
| Lead_Molecule | -8.5 | 2 | ARG-403, SER-512 |
| Analogue_A01 | -9.2 | 3 | ARG-403, SER-512, TYR-440 |
| Analogue_B14 | -9.0 | 2 | ARG-403, GLY-438 |
| Analogue_C07 | -7.8 | 1 | SER-512 |
Note: This table is a representative example of data generated during a virtual screening study and is not specific to this compound.
Methyl 6 Amino 5 Chloropicolinate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The utility of pyridine (B92270) derivatives is well-established in the synthesis of a wide array of heterocyclic compounds, which are common structural motifs in pharmaceuticals. beilstein-journals.org Six-membered heterocyclic rings, like the pyridine core of Methyl 6-amino-5-chloropicolinate, are prevalent in many best-selling drugs. beilstein-journals.org The functional groups on this compound make it a valuable starting material for creating fused heterocyclic systems. For instance, the amino group enables nucleophilic reactions, making it a key component in building fused ring systems. This reactivity is fundamental in diversity-oriented synthesis, where amino-substituted heterocycles are used as precursors to generate libraries of new compounds. frontiersin.org The general strategy often involves the condensation of the amino group with other reagents to form new rings fused to the original pyridine core. For example, enaminonitrile derivatives, which contain an amino group, have been successfully used as building blocks for synthesizing a variety of fused heterocycles, including pyrimidinone and oxazinone moieties. researchgate.net
Building Block for Complex Pyridine Derivatives and Poly-substituted Systems
The strategic placement of chloro, amino, and ester groups on the pyridine ring makes this compound an excellent platform for creating complex, poly-substituted molecules. The chloro and amino substituents serve as reactive "handles" that allow for the sequential introduction of new molecular fragments. A key strategy involves using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl or other groups to the pyridine core.
In a notable example of creating complex derivatives, a related scaffold, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, was synthesized via a Suzuki-Miyaura coupling reaction. acs.org This intermediate was then further functionalized by reacting its amino group with various acid chlorides, isocyanates, and isothiocyanates to produce a large family of complex carboxamides, ureas, and thioureas. acs.orgnih.gov This approach demonstrates how the foundational chloropicolinate structure can be systematically elaborated into highly substituted pyridine systems with potential biological applications. nih.gov
Below is a table showcasing examples of complex pyridine derivatives synthesized from a chloropicolinate scaffold, illustrating the structural diversity that can be achieved.
| Compound Name | Molecular Formula | Yield | Melting Point (°C) |
| Methyl-6-(2-(2-phenylacetamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate | C₂₁H₁₈ClN₃O₃ | 95% | 296–299 |
| Methyl-6-(2-(2-(4-chlorophenyl) acetamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate | C₂₁H₁₇Cl₂N₃O₃ | 91% | 302–305 |
Data sourced from a study on related chloropicolinate derivatives. nih.gov
Strategic Intermediate in Multistep Organic Synthesis Campaigns
In extensive, multistep synthesis projects, certain molecules serve as critical intermediates that are themselves the product of several steps and the precursor for many subsequent transformations. This compound and its isomers are prime examples of such strategic intermediates, particularly in the development of novel therapeutic agents.
Application in the Design and Synthesis of Scaffolds for Chemical Research
A molecular scaffold is a core structure upon which a variety of substituents can be placed, leading to a library of related compounds. These libraries are invaluable in chemical research, especially for screening for biological activity. This compound is an ideal candidate for such a scaffold due to its inherent reactivity and the proven biological relevance of the chloropicolinate motif, which is found in potent herbicides. nih.gov
Researchers have leveraged this concept to design and synthesize new heterocyclic scaffolds for discovering novel anti-TB drugs. acs.orgnih.gov By mimicking the structures of known bioactive molecules, a new scaffold based on methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate was created. acs.orgnih.gov This scaffold was then used to generate a library of 30 new compounds by treating it with different acid chlorides and other reagents. nih.gov This library of diverse yet related molecules was then screened for in-vitro antimycobacterial activity, leading to the identification of several promising candidates for future drug development. nih.govresearchgate.net This demonstrates a clear application of using a chloropicolinate-based intermediate as a foundational scaffold for building a targeted chemical library for research purposes.
Future Research Directions and Emerging Methodologies for Methyl 6 Amino 5 Chloropicolinate
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like Methyl 6-amino-5-chloropicolinate to minimize environmental impact and enhance safety and efficiency. nih.gov The goal is to design processes that reduce waste, use less hazardous materials, and are energy efficient. nih.gov
Research in this area focuses on several key aspects:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov For picolinate (B1231196) synthesis, this involves favoring addition and cycloaddition reactions over substitution and elimination reactions that generate stoichiometric byproducts.
Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with more benign alternatives such as water, supercritical fluids, or ionic liquids. Research has demonstrated the feasibility of conducting complex multi-component reactions in water for the synthesis of related heterocyclic compounds like pyranopyrazoles. researchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. nih.gov Developing recyclable catalysts for picolinate synthesis can significantly reduce waste. mdpi.com
Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. nih.gov Microwave-assisted synthesis and reactions in ball mills are being explored as energy-efficient alternatives to conventional heating. dntb.gov.ua
The following table summarizes the core principles of green chemistry and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that minimize the generation of waste products from the outset. nih.gov |
| Atom Economy | Utilizing reactions like cycloadditions or one-pot multi-component reactions that incorporate a high percentage of the starting materials into the final product. nih.govresearchgate.net |
| Less Hazardous Chemical Syntheses | Substituting hazardous reagents and intermediates with safer alternatives. nih.gov |
| Designing Safer Chemicals | While the target molecule is fixed, designing the synthetic pathway to avoid the formation of toxic byproducts. nih.gov |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, ethanol, or solvent-free conditions. nih.govdntb.gov.ua |
| Design for Energy Efficiency | Employing methods like microwave irradiation or conducting reactions at room temperature to reduce energy consumption. nih.govdntb.gov.ua |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the pyridine (B92270) ring synthesis where feasible. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of reaction steps and waste. mdpi.com |
| Catalysis | Using highly selective and recyclable catalysts instead of stoichiometric reagents. nih.govmdpi.com |
| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the final product containing this moiety. nih.gov |
| Real-Time Analysis for Pollution Prevention | Implementing in-process analytical monitoring to control and prevent the formation of hazardous substances. nih.gov |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |
Development of Advanced Catalytic Methodologies for Functionalization
The functionalization of the picolinate core is crucial for creating diverse derivatives. Advanced catalytic methods, particularly cross-coupling reactions, have become indispensable tools for this purpose.
A significant area of research is the use of transition-metal catalysts, such as palladium and nickel, to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling reaction, for instance, has been successfully employed in the synthesis of related picolinate structures. In one example, a palladium complex, Pd(II)Cl₂(dppf), was used to couple a boronic acid with a picolinate scaffold, demonstrating a powerful method for introducing aryl groups. nih.govacs.org
Future research directions in this area include:
Developing Novel Catalysts: Creating more active, stable, and cost-effective catalysts. This includes exploring catalysts based on earth-abundant metals like iron and copper as greener alternatives to precious metals like palladium. Nickel-based catalysts, for example, have shown effectiveness in Suzuki-Miyaura cross-coupling reactions in green solvents. mdpi.com
Expanding Reaction Scope: Applying a wider range of cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, Sonogashira) to introduce various functional groups onto the this compound backbone.
Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic methods is a key priority.
The table below details a representative catalytic reaction used in the synthesis of a related picolinate derivative.
| Reaction Type | Catalyst | Reagents | Purpose | Reference |
| Suzuki-Miyaura Coupling | Pd(II)Cl₂(dppf) | 2-aminophenyl boronic acid, K₂CO₃ | Introduction of an aminophenyl group at the 6-position of the picolinate ring. | nih.govacs.org |
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The shift from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing. researchgate.net Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages for the synthesis of this compound, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net
When combined with automation, flow chemistry enables the creation of fully autonomous systems that can optimize reaction conditions in real-time. researchgate.net Such automated platforms can rapidly screen different catalysts, solvents, and temperatures to identify the optimal conditions for yield and purity, significantly accelerating process development. researchgate.netmit.eduamidetech.com
Key benefits of this integrated approach include:
Increased Efficiency and Scalability: Flow reactors can operate for extended periods, allowing for large-scale production in a smaller footprint compared to batch reactors. researchgate.net
Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous intermediates and exothermic reactions. researchgate.net
Process Optimization: Automated systems can perform multi-parameter optimization experiments, which would be prohibitively time-consuming in batch mode. researchgate.net
Greener Processing: Flow chemistry is considered a greener alternative to batch processing due to better control over reaction parameters, which can lead to higher yields and less waste. researchgate.net
The development of automated fast-flow peptide synthesis (AFPS) systems, which can rapidly assemble long peptide chains, showcases the power of this technology. amidetech.comnih.gov The principles of AFPS, including rapid heating, precise reagent delivery, and automated sequencing, could be adapted for the multi-step synthesis of complex small molecules like this compound and its derivatives. mit.edu
Application of Machine Learning and AI in Synthetic Route Design
The design of novel and efficient synthetic routes is a complex task that has traditionally relied on the intuition and experience of chemists. Recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to aid in this process, an area known as computer-aided synthesis planning (CASP). nih.govnih.gov
The application of AI in the synthesis of this compound could involve:
Route Discovery: Identifying entirely new synthetic routes that may be more efficient, cost-effective, or sustainable than existing methods.
Predictive Chemistry: Using ML models to predict the outcome of unknown reactions, thereby reducing the number of failed experiments.
Optimization of Reaction Conditions: AI algorithms can suggest optimal reaction conditions (temperature, solvent, catalyst) by learning from existing reaction data.
One prominent approach involves using a Monte Carlo Tree Search (MCTS) algorithm, guided by retrosynthesis knowledge, to explore the vast space of possible synthetic routes. nih.gov This method can score potential routes based on various factors, such as the cost of starting materials, reaction yields, and strategic considerations. nih.gov The integration of such tools has the potential to significantly accelerate the discovery and development of synthetic routes for complex molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-amino-5-chloropicolinate, and what factors influence yield and purity?
- Methodological Answer : The synthesis can be adapted from analogous picolinate derivatives. For example, methyl esterification of 6-amino-5-chloropicolinic acid using methanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Key factors include temperature control (70–90°C), reaction time (12–24 hrs), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require protecting the amino group during chlorination steps to prevent side reactions, as seen in similar pyridine derivatives . Purity can be verified using HPLC with a C18 column and UV detection at 254 nm.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Multi-modal characterization is essential:
- ¹H/¹³C NMR : Compare chemical shifts with related compounds (e.g., methyl 6-amino-4-bromopicolinate shows δ ~2.5 ppm for methyl ester and δ ~8.0 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₇H₇ClN₂O₂ = 186.59 g/mol).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
- FT-IR : Identify ester carbonyl stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
Q. What are the key considerations for ensuring the stability of this compound during storage?
- Methodological Answer : Store at 0–6°C in amber vials under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group and oxidation of the amino group. Stability tests should include periodic HPLC analysis over 6–12 months. Degradation products (e.g., 6-amino-5-chloropicolinic acid) can be monitored using TLC (silica gel, Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution patterns. Focus on the electron-donating amino group and electron-withdrawing chlorine to predict regioselectivity. Solvent effects (e.g., DMF vs. THF) can be simulated using the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetic studies using stopped-flow UV-Vis spectroscopy .
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects.
- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm NH₂ group assignments in crowded spectral regions.
- X-ray Crystallography : Resolve ambiguities in solid-state structures, as demonstrated for 5-amino-2-chloro-3-methylpyridine (CCDC deposition recommended) .
Q. What catalytic systems enhance the regioselective functionalization of this compound?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position is feasible due to chlorine’s ortho-directing effect. Optimize ligands (e.g., SPhos for bulky substrates) and bases (K₂CO₃ in THF/H₂O). For amination, CuI/1,10-phenanthroline catalyzes Ullman-type coupling with arylboronic acids. Monitor regioselectivity via LC-MS and compare with computed reaction pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) to identify decomposition onset temperatures. Compare with thermogravimetric analysis (TGA) data. Conflicting results may arise from impurities; thus, purity must exceed 98% (HPLC) before testing. Cross-reference with analogous compounds (e.g., methyl 6-amino-4-bromopicolinate decomposes at ~200°C) .
Research Design and Validation
Q. What experimental controls are critical when studying the biological activity of this compound analogs?
- Methodological Answer :
- Negative Controls : Use unsubstituted picolinate esters to isolate the effects of the amino and chlorine groups.
- Isostructural Analogs : Compare with 5-chloro-6-methylpicolinate to differentiate electronic vs. steric contributions.
- Dose-Response Curves : Validate activity across 3–5 log units (e.g., 1 nM–100 μM) with triplicate measurements. Statistical significance (p < 0.05) should be assessed via ANOVA with post-hoc Tukey tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
